7-(2,5-Dihydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid
Description
Properties
IUPAC Name |
7-(2,5-dihydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-14-15(2)22(26)20(16(3)21(14)25)18(17-10-6-4-7-11-17)12-8-5-9-13-19(23)24/h4,6-7,10-11,18,25-26H,5,8-9,12-13H2,1-3H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBOIQNYUNVBNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)C(CCCCCC(=O)O)C2=CC=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720119 | |
| Record name | 7-(2,5-Dihydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148989-73-5 | |
| Record name | 7-(2,5-Dihydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aldol Condensation for Heptanoic Acid Backbone Formation
Aldol condensation is employed to form the seven-carbon backbone by coupling aldehydes or ketones with carbonyl compounds under controlled basic or acidic conditions. This reaction forms a β-hydroxy carbonyl intermediate, which upon dehydration yields an α,β-unsaturated carbonyl compound that can be further reduced or functionalized to yield the heptanoic acid structure.
- Reaction conditions: Typically conducted in polar aprotic solvents such as dimethylformamide or tetrahydrofuran.
- Catalysts: Base catalysts like sodium hydroxide or organic bases.
- Temperature: Moderate heating (40–80°C) to promote condensation without decomposition.
Aromatic Ring Functionalization
The 2,5-dihydroxy-3,4,6-trimethylphenyl moiety requires regioselective hydroxylation and methylation of the aromatic ring.
- Hydroxylation: Introduced via electrophilic aromatic substitution using hydroxylating agents such as hydrogen peroxide in the presence of catalysts or via enzymatic methods for regioselectivity.
- Methylation: Achieved through methyl iodide or dimethyl sulfate in the presence of a base to methylate phenolic hydroxyl groups or aromatic carbons selectively.
Phenyl Group Introduction
The phenyl substituent at the 7-position of the heptanoic acid is typically introduced via:
- Grignard Reaction: Phenylmagnesium bromide reacts with a suitable carbonyl precursor to form the corresponding tertiary alcohol intermediate.
- Cross-Coupling Reactions: Suzuki or Heck coupling using phenylboronic acid or phenyl halides with appropriate catalysts (e.g., Pd-based catalysts).
Protection and Deprotection Strategies
Due to the presence of multiple hydroxyl groups, protecting groups such as silyl ethers (TBDMS) or acetates are used during intermediate steps to prevent unwanted side reactions.
- Protection: Carried out prior to methylation or coupling steps.
- Deprotection: Mild acidic or fluoride ion conditions are used to remove protecting groups without affecting other functionalities.
Reaction Conditions and Optimization
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Aldol condensation | NaOH, aldehyde/ketone | THF or DMF | 40–80 | 2–6 | 70–85 | Control pH to avoid side reactions |
| Hydroxylation | H2O2, catalyst (e.g., Fe2+) | Aqueous solvent | 25–50 | 1–3 | 60–75 | Regioselectivity critical |
| Methylation | Methyl iodide, base (K2CO3) | Acetone or DMF | 25–40 | 2–4 | 80–90 | Protect hydroxyls if necessary |
| Phenyl group introduction | PhMgBr (Grignard reagent) | Ether solvents | 0–25 | 1–2 | 75–88 | Anhydrous conditions required |
| Protection/Deprotection | TBDMS-Cl / TBAF | Dichloromethane | 0–25 | 0.5–1 | >90 | Protect sensitive hydroxyl groups |
Analytical Techniques for Verification
- Nuclear Magnetic Resonance (NMR): Confirms the chemical shifts corresponding to aromatic protons, methyl groups, and the heptanoic acid chain.
- Infrared Spectroscopy (IR): Identifies characteristic hydroxyl (broad peak ~3400 cm⁻¹) and carboxylic acid (sharp peak ~1700 cm⁻¹) groups.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.
Research Findings and Synthesis Challenges
- The hydroxylation step requires precise control to avoid over-oxidation or formation of quinone-like structures.
- Methylation must be carefully controlled to prevent methylation of unintended sites.
- Multi-step synthesis demands efficient purification at each stage to avoid carryover impurities.
- Use of protecting groups adds complexity but is essential for high yield and purity.
Summary Table of Preparation Methods
| Methodology | Description | Advantages | Limitations |
|---|---|---|---|
| Aldol Condensation | Formation of heptanoic acid backbone | Straightforward, high yield | Requires careful pH control |
| Electrophilic Hydroxylation | Introduction of hydroxyl groups | Regioselective with catalysts | Risk of over-oxidation |
| Methylation | Methyl group addition on aromatic ring | High efficiency | Needs protection of other groups |
| Grignard Reaction | Phenyl group attachment | Versatile and reliable | Sensitive to moisture |
| Protection/Deprotection | Safeguarding hydroxyl groups during steps | Prevents side reactions | Adds extra steps and reagents |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or aldehydes.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Pharmaceutical Applications
- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, making it a candidate for formulations aimed at reducing oxidative stress in various diseases such as cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pathways involved in inflammation, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
- Drug Delivery Systems : Its lipophilic nature allows it to be incorporated into lipid-based drug delivery systems, enhancing the bioavailability of poorly soluble drugs.
Food Science Applications
- Natural Preservative : Due to its antioxidant properties, 7-(2,5-Dihydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid can be utilized as a natural preservative in food products to extend shelf life by preventing rancidity.
- Flavor Enhancer : The compound has been explored for its potential to enhance flavors in food products without the use of synthetic additives.
Material Science Applications
- Polymer Additives : This acid can be used as an additive in polymer formulations to improve thermal stability and mechanical properties of plastics.
- Coatings and Inks : Its properties make it suitable for use in coatings and inks where enhanced durability and resistance to degradation are required.
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant efficacy of this compound demonstrated a significant reduction in oxidative markers in cell cultures exposed to oxidative stress. The results indicated a dose-dependent response which supports its application as a dietary supplement for health promotion.
Case Study 2: Food Preservation
In a controlled trial assessing the use of this compound in food preservation, products treated with the acid showed a marked decrease in spoilage compared to control groups. This suggests its viability as a natural alternative to synthetic preservatives.
Data Table: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Antioxidant agent | Reduces oxidative stress |
| Anti-inflammatory agent | Alleviates symptoms of inflammation | |
| Drug delivery systems | Enhances bioavailability | |
| Food Science | Natural preservative | Extends shelf life |
| Flavor enhancer | Improves taste without synthetic additives | |
| Material Science | Polymer additives | Improves thermal stability |
| Coatings and inks | Enhances durability |
Mechanism of Action
The mechanism by which 7-(2,5-Dihydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid exerts its effects involves interaction with molecular targets and pathways. It may act as an enzyme inhibitor, modulating specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of reaction it undergoes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of aryl-substituted heptanoic acids, which exhibit structural and functional diversity. Below is a comparative analysis with structurally related compounds:
Structural and Functional Insights:
Substitution Patterns :
- The 2,5-dihydroxy-3,4,6-trimethylphenyl group in the target compound distinguishes it from simpler dihydroxyaryl acids (e.g., 2,5-dihydroxycinnamic acid). Methyl substitutions may enhance lipophilicity and metabolic stability compared to unmethylated analogs .
- In contrast, 3,4-dihydroxybenzoic acid exhibits stronger antimicrobial properties due to the ortho-dihydroxy configuration, which facilitates metal chelation and microbial membrane disruption .
Biological Activity: 2,5-Dihydroxyaryl derivatives generally show lower antimicrobial efficacy compared to 3,4-dihydroxy isomers, as seen in studies with Bacillus subtilis and Staphylococcus aureus .
Metabolic Considerations: The heptanoic acid chain in the target compound may influence pharmacokinetics differently than shorter-chain analogs (e.g., cinnamic acid derivatives). Longer chains could delay renal clearance or increase tissue retention .
Biological Activity
7-(2,5-Dihydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple hydroxyl groups and a phenylheptanoic acid backbone. Its chemical formula is , indicating the presence of both hydrophilic and lipophilic components, which may influence its bioavailability and interaction with biological systems.
Antioxidant Properties
Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in the body, thereby preventing oxidative stress which can lead to various chronic diseases. The antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging tests.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in several in vitro studies. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This activity suggests potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
The biological activities of this compound can be attributed to its ability to modulate several signaling pathways:
- Nuclear Factor kappa B (NF-kB) : Inhibition of NF-kB signaling pathway reduces inflammation.
- Mitogen-Activated Protein Kinases (MAPK) : Modulates MAPK pathways involved in cellular stress responses.
- Nrf2 Activation : Enhances the expression of antioxidant genes through Nrf2 pathway activation.
Case Studies
- Chronic Inflammation Model : In a study involving mice with induced chronic inflammation, administration of the compound resulted in reduced inflammatory markers and improved histopathological scores compared to control groups.
- Diabetes-Induced Oxidative Stress : A clinical trial evaluated the effects of this compound on oxidative stress markers in diabetic patients. Results showed a significant decrease in malondialdehyde levels and an increase in glutathione levels after treatment over 12 weeks.
Q & A
Basic: What safety protocols are critical when handling 7-(2,5-Dihydroxy-3,4,6-trimethylphenyl)-7-phenylheptanoic acid in laboratory settings?
Answer:
Researchers must adhere to strict safety measures due to the compound’s GHS classifications (H302, H315, H319, H335), including skin/eye irritation and respiratory hazards . Key protocols include:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use NIOSH-certified respirators if ventilation is insufficient .
- Ventilation : Perform experiments in fume hoods to avoid aerosol or dust inhalation .
- Storage : Maintain at 2–8°C in a dry environment to prevent degradation or unintended reactions .
- Emergency Procedures : For spills, avoid dust generation; use inert absorbents and dispose via licensed waste services .
Basic: What analytical methods are recommended for structural characterization and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H/¹³C NMR, focusing on phenolic hydroxyl (2,5-dihydroxy) and heptanoic acid backbone signals .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC (C18 column, UV detection at 254 nm) with ≥98% purity thresholds .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (356.46 g/mol) and detect impurities .
Advanced: How can researchers resolve contradictions in stability data under varying experimental conditions?
Answer:
Discrepancies in stability (e.g., temperature, pH) require systematic approaches:
- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage (2–8°C) .
- Stress Testing : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions to map degradation pathways .
Advanced: What computational strategies can predict the compound’s reactivity in novel synthetic pathways?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density around the dihydroxytrimethylphenyl group, predicting sites for electrophilic substitution .
- Reaction Pathway Optimization : Tools like COMSOL Multiphysics integrated with AI can simulate reaction dynamics, optimizing parameters (e.g., solvent polarity, catalyst loading) .
- Machine Learning : Train models on diarylheptanoid reaction databases to suggest feasible derivatives or co-crystallization agents .
Advanced: How to design ecotoxicological studies given the lack of environmental data?
Answer:
Address data gaps via:
- Acute Aquatic Toxicity Tests : Follow OECD Guidelines 201/202 using Daphnia magna or Danio rerio to determine LC₅₀ values .
- Bioaccumulation Assays : Measure logP (octanol-water partition coefficient) to assess lipid solubility and potential biomagnification .
- Computational QSAR Models : Predict ecotoxicity using software like ECOSAR, leveraging structural analogs (e.g., diarylheptanoids) .
Basic: What are the optimal storage conditions to maintain compound integrity?
Answer:
Store in airtight, light-resistant containers at 2–8°C with desiccants (silica gel) to prevent hydrolysis of the heptanoic acid moiety. Regularly monitor via HPLC to detect early degradation .
Advanced: How to evaluate the compound’s bioactivity as a potential lead in drug discovery?
Answer:
- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting diarylheptanoids’ historical cytotoxicity in C. kwangsiensis .
- Target Identification : Use surface plasmon resonance (SPR) to assess binding affinity to kinases or inflammatory markers (e.g., COX-2) .
- ADMET Profiling : Predict pharmacokinetics (e.g., BBB penetration, CYP450 interactions) via SwissADME or ADMETLab .
Advanced: What factorial design approaches optimize synthesis yield and reproducibility?
Answer:
- Full Factorial Design : Vary factors (temperature, catalyst concentration, reaction time) to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Model non-linear relationships; optimize conditions via central composite design (CCD) .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Basic: What are the first-aid measures for accidental exposure during handling?
Answer:
- Inhalation : Immediately move to fresh air; administer oxygen if breathing is labored .
- Dermal Contact : Wash with soap/water for 15 minutes; apply sterile dressing if irritation persists .
- Ocular Exposure : Rinse eyes with saline for 15 minutes; seek ophthalmological evaluation .
Advanced: How to address discrepancies in reported acute toxicity data across studies?
Answer:
- Meta-Analysis : Pool data from OECD-compliant studies (e.g., oral LD₅₀ in rodents) to calculate weighted averages .
- Dose-Response Modeling : Use Probit analysis to refine toxicity thresholds, accounting for inter-study variability in dosing protocols .
- In Silico Toxicology : Apply tools like Toxtree to cross-validate experimental findings against structural alerts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
